

physicochemical properties of 5-Methyl-1,2,3,6-tetrahydropyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Methyl-1,2,3,6-tetrahydropyrazine
Cat. No.:	B3261486

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **5-Methyl-1,2,3,6-tetrahydropyrazine**

Introduction

5-Methyl-1,2,3,6-tetrahydropyrazine, with the CAS number 344240-21-7, is a heterocyclic organic compound belonging to the tetrahydropyrazine class.[1][2] Its structure, featuring a partially saturated six-membered ring with two nitrogen atoms and a methyl group, imparts specific chemical reactivity and potential biological activity.[1] This makes it a molecule of interest for researchers in medicinal chemistry, drug development, and synthetic organic chemistry. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Physicochemical Properties

The fundamental physicochemical properties of **5-Methyl-1,2,3,6-tetrahydropyrazine** are summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for melting point, boiling point, density, and pKa are not consistently available in public databases and may vary based on purity.[1]

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ N ₂	[1]
Molecular Weight	98.15 g/mol	[1] [2]
CAS Number	344240-21-7	[1] [2]
Appearance	Colorless liquid or solid	[1]
Solubility	Soluble in organic solvents (e.g., ethanol, methanol)	[1]
Melting Point	Not consistently reported	
Boiling Point	Not consistently reported	
Density	Not consistently reported	
pKa	Not consistently reported	

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical and structural properties of **5-Methyl-1,2,3,6-tetrahydropyrazine**.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

- Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.
- Procedure:
 - A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

- The capillary tube is placed in a heating apparatus (like a Mel-Temp apparatus or an oil bath in a Thiele tube) along with a calibrated thermometer.
- The sample is heated slowly, at a rate of 1-2 °C per minute, as it approaches its melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Micro Boiling Point Determination

- Apparatus: Thiele tube or other heating block, small test tube, capillary tube (sealed at one end), thermometer.
- Procedure:
 - A small amount (a few milliliters) of the liquid sample is placed in a small test tube.
 - A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.
 - The test tube is attached to a thermometer and heated gently in a Thiele tube or on a heating block.
 - As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
 - The heat is removed, and the liquid is allowed to cool slowly.
 - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa value indicates the acidity or basicity of a compound. For an amine like **5-Methyl-1,2,3,6-tetrahydropyrazine**, it refers to the acidity of its conjugate acid.

Methodology: Potentiometric Titration

- Apparatus: pH meter with a combination glass electrode, burette, beaker, magnetic stirrer.
- Procedure:
 - A precise amount of the compound is dissolved in a suitable solvent (typically water or a water/alcohol mixture) to create a solution of known concentration.
 - A standardized solution of a strong acid (e.g., HCl) is added incrementally from a burette.
 - After each addition of the acid, the solution is stirred, and the pH is recorded.
 - The pH values are plotted against the volume of acid added.
 - The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure of a compound in solution.

Methodology: ^1H and ^{13}C NMR

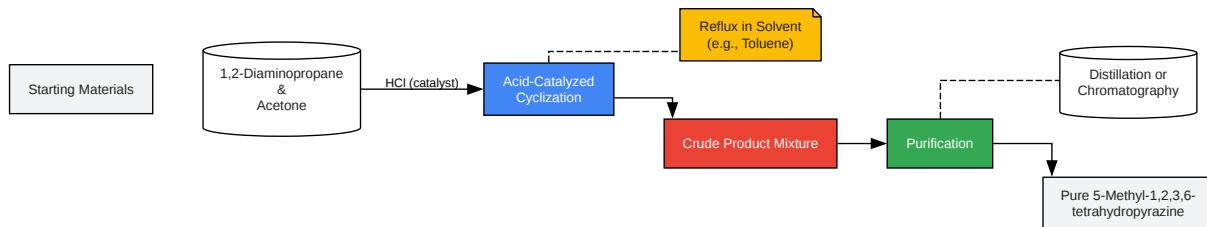
- Apparatus: NMR spectrometer.
- Procedure:
 - A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).

- The solution is placed in an NMR tube.
- Both ^1H and ^{13}C NMR spectra are acquired.
- Data Interpretation:
 - ^1H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The methyl group protons would likely appear as a singlet or doublet in the upfield region, while the protons on the tetrahydropyrazine ring would show more complex splitting patterns.[\[2\]](#)
 - ^{13}C NMR: Shows the number of different types of carbon atoms in the molecule.
 - 2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be performed to establish detailed connectivity between protons and carbons, confirming the overall structure.

Purity and Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate volatile compounds and determine their molecular weight, which is essential for confirming identity and assessing purity.

Methodology: GC-MS Analysis


- Apparatus: Gas chromatograph coupled to a mass spectrometer.
- Procedure:
 - A dilute solution of the sample is prepared in a volatile organic solvent.
 - A small volume of the solution is injected into the GC, where the compound is vaporized and separated on a capillary column.
 - As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization).
 - The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum.

- Data Interpretation:

- The retention time from the gas chromatogram helps in identifying the compound.
- The mass spectrum provides the molecular weight of the compound from the molecular ion peak and offers structural information from the fragmentation pattern.

Logical Workflow Visualization

The following diagram illustrates a common synthetic workflow for the preparation and purification of **5-Methyl-1,2,3,6-tetrahydropyrazine**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Methyl-1,2,3,6-tetrahydropyrazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Methyl-1,2,3,6-tetrahydropyrazine (EVT-3397739) | 344240-21-7 [evitachem.com]
- 2. 5-Methyl-1,2,3,6-tetrahydropyrazine | 344240-21-7 | Benchchem [benchchem.com]

- To cite this document: BenchChem. [physicochemical properties of 5-Methyl-1,2,3,6-tetrahydropyrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3261486#physicochemical-properties-of-5-methyl-1-2-3-6-tetrahydropyrazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com